(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile
Description
(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile is a biphenyl derivative featuring a fluorine atom at the 3'-position of the biphenyl ring and an acetonitrile group at the 4-position. This compound is structurally significant in medicinal and materials chemistry due to the electron-withdrawing nature of the fluorine atom and the versatile reactivity of the nitrile group. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials, particularly in cyclopropanation reactions and as a precursor for heterocyclic systems .
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAWJUHSQNUEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3’-fluoro-4-bromobiphenyl.
Nucleophilic Substitution: The 3’-fluoro-4-bromobiphenyl undergoes a nucleophilic substitution reaction with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF) to yield (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile.
Industrial Production Methods
Industrial production methods for (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using industrial-grade reagents and solvents.
Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification: Utilizing industrial purification techniques such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Cross-Coupling Reactions
The biphenyl core and nitrile group facilitate palladium-catalyzed cross-coupling reactions. Key examples include:
Suzuki-Miyaura Coupling
(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. For example:
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Reaction : Coupling with 4-methylphenylboronic acid yields 4'-(3-fluorophenyl)-4-methylbiphenyl-4-carbonitrile.
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Conditions : Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3 equiv), toluene, 130°C, 12 hours .
Mechanism:
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Oxidative addition of Pd⁰ to the aryl halide.
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Transmetallation with the boronic acid.
Direct Arylation
Palladium-catalyzed direct C–H arylation with aryl halides is efficient due to the fluorine’s directing effect:
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Example : Reaction with 4-iodotoluene forms 4-(3-fluoro-4-cyano-biphenyl)toluene .
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Kinetics : Follows a two-term rate law dependent on [Pd]⁰·⁵ and [aryl halide] .
Nucleophilic Substitution
The fluorine atom at the 3'-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methoxylation | NaOMe, CuI, DMF, 100°C, 24h | 3'-Methoxy derivative | 68% |
| Amination | NH₃ (aq), Pd/C, EtOH, reflux, 48h | 3'-Amino derivative | 45% |
Mechanistic Notes :
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Fluorine’s electronegativity activates the ring for NAS, with the nitrile group stabilizing intermediates via resonance .
Nitrile Group Transformations
The acetonitrile moiety undergoes functionalization:
Hydrolysis
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Acid-Catalyzed :
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Conditions : H₂SO₄ (conc.), H₂O, reflux, 6h.
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Product : 4-(3-Fluorobiphenyl-4-yl)acetic acid.
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Yield : 72%.
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Reduction
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LiAlH₄ Reduction :
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Conditions : LiAlH₄ (2 equiv), THF, 0°C → RT, 2h.
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Product : 4-(3-Fluorobiphenyl-4-yl)ethylamine.
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Yield : 65%.
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Grignard Addition
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Example : Reaction with MeMgBr forms 4-(3-fluorobiphenyl-4-yl)propan-2-one.
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Conditions : THF, −78°C → RT, 4h.
Cyclization Reactions
The nitrile group participates in heterocycle formation:
Triazine Formation
Halogenation and Functionalization
Electrophilic substitution occurs at the biphenyl ring’s activated positions:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5'-position | 5'-Bromo derivative |
| Nitration | HNO₃/H₂SO₄, 0°C | 2-position | 2-Nitro derivative |
Key Observation : Nitration occurs meta to the nitrile group due to its electron-withdrawing nature .
Comparative Reactivity
The fluorine substituent enhances electrophilic substitution rates compared to non-fluorinated analogs:
| Reaction | Fluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Bromination Rate (k, s⁻¹) | 1.2 × 10⁻³ | 3.4 × 10⁻⁴ |
| Suzuki Coupling Yield | 52% | 38% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-inflammatory Agents
The biphenyl structure, particularly derivatives like (3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile, has been investigated for anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. For instance, flurbiprofen derivatives have shown promise in reducing inflammation through their action on cyclooxygenase enzymes (COX-1 and COX-2) .
1.2 Alzheimer's Disease Research
Research has highlighted the potential of biphenyl derivatives in Alzheimer's disease (AD) treatment. Compounds that inhibit amyloid precursor protein (APP) cleavage can reduce β-amyloid levels, a hallmark of AD. The incorporation of fluorine in compounds like this compound may enhance blood-brain barrier permeability, increasing efficacy in neurological applications .
Material Science
2.1 Organic Electronics
The unique electronic properties of biphenyl compounds make them suitable for applications in organic electronics. Fluorinated biphenyls are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties and stability . The incorporation of this compound into polymer matrices can improve the performance of these devices.
2.2 Synthesis of Functional Materials
Recent advancements in synthetic methodologies have enabled the scalable production of biphenyl derivatives. Techniques such as Suzuki-Miyaura coupling allow for the efficient synthesis of fluorinated biphenyls, which can be tailored for specific applications in sensors and catalysts . The versatility of this compound in forming functionalized materials is a key area of ongoing research.
A study focused on synthesizing various flurbiprofen analogs demonstrated that modifications at the biphenyl moiety significantly influenced anti-inflammatory activity. The synthesized compounds were evaluated for their ability to inhibit nitric oxide production in macrophages, showcasing the importance of structural variations in enhancing therapeutic effects .
| Compound | Structure Modification | Anti-inflammatory Activity |
|---|---|---|
| 1 | Unmodified flurbiprofen | Baseline activity |
| 2 | 3'-Fluoro substitution | Increased activity |
| 3 | 4'-Methyl substitution | Decreased activity |
Case Study 2: Alzheimer’s Disease Inhibition
In another investigation, several biphenyl derivatives were tested for their ability to reduce amyloid-beta levels in neuronal cell cultures. The study found that compounds with fluorine substitutions exhibited enhanced inhibitory effects on amyloidogenesis compared to their non-fluorinated counterparts .
| Compound | Amyloid-beta Reduction (%) | Notes |
|---|---|---|
| A | 25% | Control |
| B | 45% | 3'-Fluoro derivative |
| C | 15% | Non-fluorinated variant |
Mechanism of Action
The mechanism of action of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and enzymes. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogenated Derivatives
Table 1: Key Halogenated Biphenyl Acetonitrile Derivatives
Amino-Functionalized Derivatives
Table 2: Amino-Substituted Biphenyl Acetonitriles
- Key Differences: The diphenylamino group introduces strong electron-donating character, making it suitable for optoelectronic applications, unlike the fluorine-substituted analog . Chlorinated derivatives like the Sacubitril impurity highlight the role of halogenation in modulating biological activity .
Cyclized and Functionalized Derivatives
Table 3: Cyclized and Extended Derivatives
Biological Activity
(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes or receptors, which may lead to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives of biphenyl compounds, including this compound. The compound demonstrated effective antibacterial activity against multiple strains, with minimum inhibitory concentrations (MIC) recorded that suggest significant potential for development into antimicrobial agents.
Anti-inflammatory Effects
Research indicated that this compound could inhibit the induction of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses. The compound was shown to reduce pro-inflammatory cytokine levels in in vitro assays, suggesting its utility in treating inflammatory diseases.
Neuroprotective Properties
In models simulating neurodegenerative diseases, this compound was found to protect neuronal cells from apoptosis induced by toxic agents. This effect was linked to its antioxidant properties and ability to modulate neuroinflammatory pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
